

A Deep Dive into the Historical Scientific Literature of Naphthalan Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Naphthalan

Cat. No.: B1208902

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Naphthalan, a unique type of crude oil originating from Azerbaijan and Croatia, has a long history of therapeutic use, particularly in the management of skin and rheumatic diseases.^{[1][2]} This technical guide provides a comprehensive overview of the historical scientific literature on **Naphthalan** therapy, focusing on quantitative data from key clinical and preclinical studies, detailed experimental protocols, and the current understanding of its mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this natural substance.

Quantitative Data from Historical Studies

The therapeutic efficacy of **Naphthalan** has been documented in various studies, with a primary focus on psoriasis and psoriatic arthritis. The following tables summarize the key quantitative findings from this research.

Table 1: Clinical Efficacy of Naphthalan Therapy in Psoriasis

Study Parameter	Patient Cohort	Treatment Duration	Baseline Value (Mean ± SD)	Post-Treatment Value (Mean ± SD)	Percentage Reduction	Statistical Significance
Psoriasis Area and Severity Index (PASI) Score	28 patients with chronic stationary psoriasis vulgaris	3 weeks	23.1 ± 7.5	7.95 ± 4.08	~65.6%	p < 0.0001[1]

Table 2: Immunohistochemical Analysis of Psoriatic Skin Before and After Naphthalan Therapy

Marker	Location	Measureme nt	Pre- Treatment	Post- Treatment	Percentage Reduction
CD3+ Lymphocytes	Epidermis	Mean cell count	High	Reduced	83% [3]
CD3+ Lymphocytes	Dermis	Mean cell count	High	Reduced	59% [3]
CD4+ Lymphocytes	Epidermis	Mean cell count	High	Reduced	81% [3]
CD4+ Lymphocytes	Dermis	Mean cell count	High	Reduced	73% [3]
CD8+ Lymphocytes	Epidermis	Mean cell count	High	Reduced	60% [3]
CD8+ Lymphocytes	Dermis	Mean cell count	High	Reduced	49% [3]
Ki-67 (Proliferation Index)	Basal layer of epidermis	% of positive cells	High	Decreased	Not specified [3]
New Blood Vessels (Factor VIII)	Psoriatic lesions	Mean number	15.1	6.7	~55.6% [2]

Table 3: In Vitro Effects of Purified Naphthalan Oil (PNO) on Human Keratinocytes

Cell Line	Treatment	Outcome	Result
HaCaT (psoriasis-like phenotype)	PNO with Salicylic Acid	IL-8 Production	Statistically significant decrease [4]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the historical literature, offering a reproducible framework for future research.

Protocol 1: Clinical Trial of Yellow Naphthalan Oil for Psoriasis Vulgaris

- Patient Selection: 28 adult patients with a diagnosis of chronic stationary psoriasis vulgaris were enrolled. Exclusion criteria included pustular and erythrodermic psoriasis, as well as exudative skin lesions. Systemic therapy was discontinued 3 months prior to the study, and topical therapy was stopped 3 weeks before commencement.[\[1\]](#)
- Treatment Regimen:
 - "Yellow **Naphthalan** oil," enriched with steranes and with a reduced content of polyaromatics, was applied to the entire skin surface once daily.[\[1\]](#)
 - The oil was left on the skin for a duration of 2 hours.[\[1\]](#)
 - Following the 2-hour application, patients showered and then applied a moisturizer.[\[1\]](#)
 - The total duration of the treatment was 3 weeks.[\[1\]](#)
- Outcome Assessment:
 - The Psoriasis Area and Severity Index (PASI) was used to assess the severity of psoriasis at baseline and at the end of the 3-week treatment period.[\[1\]](#)
 - PASI Score Calculation: The body is divided into four regions: head (10% of body surface area - BSA), upper limbs (20% BSA), trunk (30% BSA), and lower limbs (40% BSA). In each region, the severity of erythema (redness), induration (thickness), and desquamation (scaling) is rated on a 0-4 scale (0=none, 4=very severe). The percentage of BSA affected in each region is scored on a 0-6 scale (e.g., 0=0%, 1=1-9%, 2=10-29%). The final PASI score is calculated using the formula: $0.1 * (\text{Erythema}_h + \text{Induration}_h + \text{Scaling}_h) * \text{Area}_h + 0.2 * (\text{Erythema}_{ul} + \text{Induration}_{ul} + \text{Scaling}_{ul}) * \text{Area}_{ul} + 0.3 * (\text{Erythema}_t + \text{Induration}_t + \text{Scaling}_t) * \text{Area}_t + 0.4 * (\text{Erythema}_{ll} + \text{Induration}_{ll} + \text{Scaling}_{ll}) * \text{Area}_{ll}$.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Protocol 2: Immunohistochemical Analysis of Immune Cell Infiltration and Proliferation in Psoriatic Skin

- Patient and Sample Collection: Biopsy specimens were obtained from 10 patients with psoriasis vulgaris before and after a 3-week treatment with **Naphthalan** oil.[3]
- Tissue Preparation: Skin biopsy samples were fixed and embedded in paraffin. 3-micrometer sections were cut for immunohistochemical staining.[3]
- Immunohistochemistry:
 - Antibodies: Mouse monoclonal antibodies against human CD3, CD4, CD8, and Ki-67 were used.[3]
 - Staining Procedure: A peroxidase-based detection system was employed to visualize the antibody binding.
 - Quantification:
 - T-cell counts (CD3, CD4, CD8): The total number of positively stained cells was counted per millimeter of the epidermis and dermis in each skin sample.[3]
 - Proliferation Index (Ki-67): The percentage of Ki-67 positive cells was determined by counting at least 100 cells in the basal layer of the epidermis.[3]

Protocol 3: Assessment of Angiogenesis in Psoriatic Lesions

- Patient and Sample Collection: Biopsy specimens from psoriatic lesions were collected before and after **Naphthalan** therapy.[2]
- Immunohistochemistry:
 - Antibody: Monoclonal anti-factor VIII antibody was used to identify blood vessels.[2]
 - Tissue Preparation: 3-micrometer paraffin block sections were used.[2]

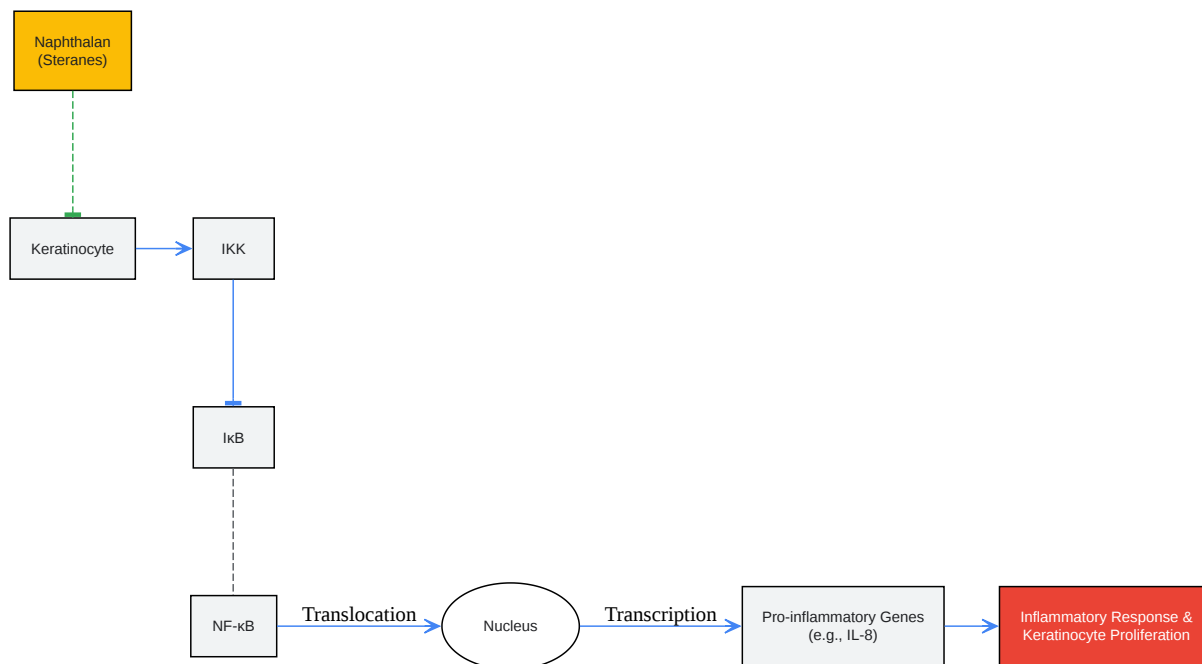
- Quantification: The mean number of new blood vessels was determined by counting in representative sections of the tissue samples.[2]

Signaling Pathways and Mechanisms of Action

The historical literature suggests that **Naphthalan** therapy exerts its therapeutic effects through a combination of anti-inflammatory, antiproliferative, and anti-angiogenic mechanisms. While the precise molecular pathways are still under investigation, the available evidence points towards the modulation of key cellular processes involved in the pathogenesis of inflammatory skin diseases.

Hypothesized Anti-inflammatory and Antiproliferative Signaling

The observed reduction in T-cell infiltration and keratinocyte hyperproliferation, coupled with the in-vitro finding of decreased IL-8 production, suggests that **Naphthalan** may interfere with pro-inflammatory signaling cascades. A plausible, though not yet definitively proven, mechanism involves the modulation of transcription factors such as NF- κ B, which are central to the expression of inflammatory cytokines and cell survival genes.

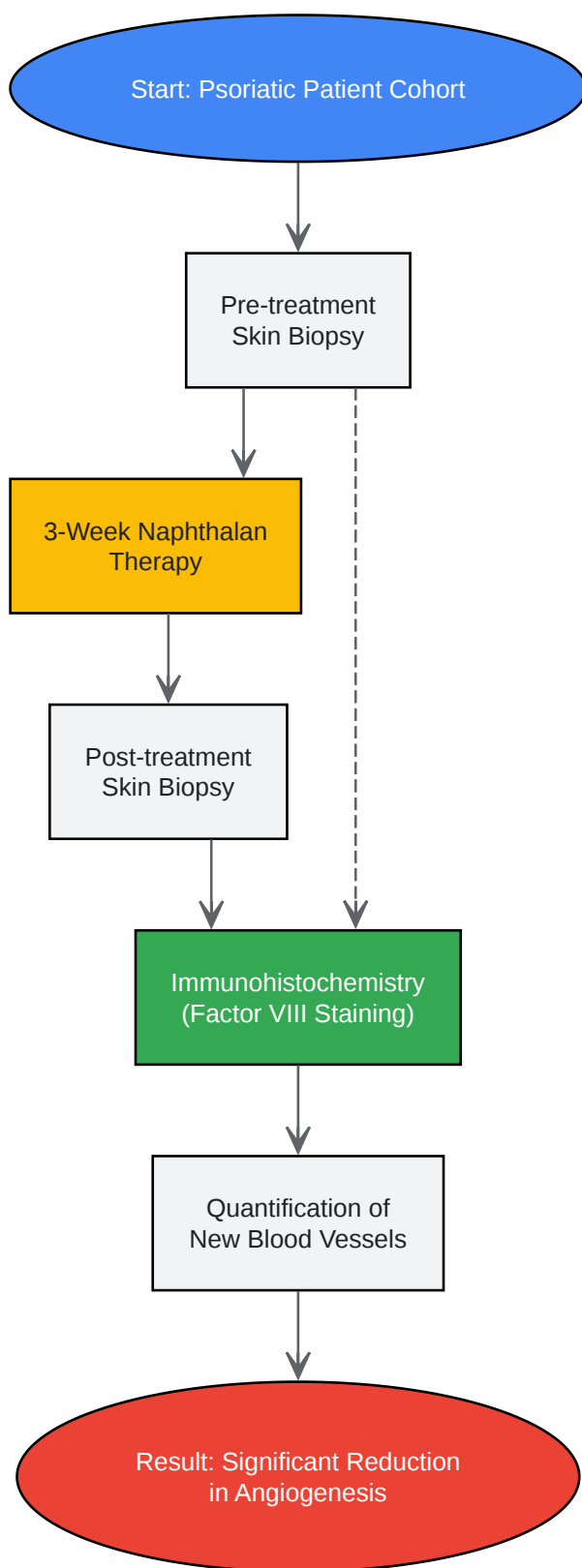


[Click to download full resolution via product page](#)

Caption: Hypothesized anti-inflammatory pathway of **Naphthalan** therapy.

Anti-Angiogenic Experimental Workflow

The reduction in new blood vessel formation in psoriatic plaques following **Naphthalan** therapy indicates an anti-angiogenic effect. The experimental workflow to determine this involved immunohistochemical analysis of skin biopsies.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing anti-angiogenic effects.

Conclusion

The historical scientific literature provides compelling evidence for the therapeutic efficacy of **Naphthalan** in treating inflammatory skin conditions, particularly psoriasis. The quantitative data from clinical and preclinical studies demonstrate its ability to reduce disease severity, decrease immune cell infiltration, inhibit keratinocyte proliferation, and suppress angiogenesis. While the precise molecular mechanisms are not fully elucidated, the available data suggest a multi-faceted mode of action targeting key pathological processes. The detailed experimental protocols outlined in this guide provide a foundation for future research to further unravel the therapeutic potential of this unique natural resource and its components, such as steranes. Further investigation into the specific signaling pathways modulated by **Naphthalan** is warranted to facilitate its potential development as a modern therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Naphthalan oil in the treatment of psoriasis and psoriatic Arthritis - Psoriasis Treatments [psoriasistreatments.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of naphthalan on epidermal proliferation activity and CD3, CD4, and CD8 lymphocyte count - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the potential antipsoriatic effectiveness and safety of the combination of naftalan oil with salicylic acid in cellular test systems | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 5. droracle.ai [droracle.ai]
- 6. dermnetnz.org [dermnetnz.org]
- 7. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 8. gpnotebook.com [gpnotebook.com]
- 9. Validity of Outcome Measures - Clinical Review Report: Guselkumab (Tremfya) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Deep Dive into the Historical Scientific Literature of Naphthalan Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208902#historical-scientific-literature-on-naphthalan-therapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com